Propan-2-yl 4-cyano-3-methyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]thiophene-2-carboxylate
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Overview
Description
Propan-2-yl 4-cyano-3-methyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For the specific compound , the synthesis might involve the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the cyano and methyl groups: These groups can be introduced through various substitution reactions.
Attachment of the benzothiophene moiety: This step might involve a coupling reaction with a benzothiophene derivative.
Esterification: The final step would involve the esterification of the carboxylic acid group with propan-2-ol.
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The reactions are often carried out in batch or continuous flow reactors, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Various substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the cyano group can yield amine derivatives.
Scientific Research Applications
Chemistry
Thiophene derivatives are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .
Biology and Medicine
In medicinal chemistry, thiophene derivatives have shown a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Industry
Thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes . They also serve as corrosion inhibitors in industrial applications .
Mechanism of Action
The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The unique structure of the compound allows it to bind to these targets and modulate their activity. For example, some thiophene derivatives act as inhibitors of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
The uniqueness of Propan-2-yl 4-cyano-3-methyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]thiophene-2-carboxylate lies in its complex structure, which combines multiple functional groups and a benzothiophene moiety. This unique structure may confer specific biological activities and applications that are not observed in simpler thiophene derivatives.
Properties
Molecular Formula |
C19H20N2O3S2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
propan-2-yl 4-cyano-3-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C19H20N2O3S2/c1-10(2)24-19(23)16-11(3)13(8-20)18(26-16)21-17(22)14-9-25-15-7-5-4-6-12(14)15/h9-10H,4-7H2,1-3H3,(H,21,22) |
InChI Key |
KURBFDRVZRQUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CSC3=C2CCCC3)C(=O)OC(C)C |
Origin of Product |
United States |
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